molecular formula C7H5ClFNO B577592 2-Chloro-1-(3-fluoropyridin-2-yl)ethanone CAS No. 1357946-75-8

2-Chloro-1-(3-fluoropyridin-2-yl)ethanone

Cat. No.: B577592
CAS No.: 1357946-75-8
M. Wt: 173.571
InChI Key: HJFRCPATDRCJEI-UHFFFAOYSA-N
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Description

2-Chloro-1-(3-fluoropyridin-2-yl)ethanone is an organic compound with the molecular formula C7H5ClFNO It is a derivative of pyridine, a basic heterocyclic organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-1-(3-fluoropyridin-2-yl)ethanone typically involves the chlorination of 3-fluoropyridine followed by the introduction of an ethanone group. One common method involves the reaction of 3-fluoropyridine with chloroacetyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out under an inert atmosphere to prevent unwanted side reactions .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and minimal by-products .

Chemical Reactions Analysis

Types of Reactions: 2-Chloro-1-(3-fluoropyridin-2-yl)ethanone can undergo various chemical reactions, including:

    Nucleophilic substitution: The chlorine atom can be replaced by other nucleophiles such as amines or thiols.

    Oxidation: The ethanone group can be oxidized to form carboxylic acids.

    Reduction: The ethanone group can be reduced to form alcohols.

Common Reagents and Conditions:

    Nucleophilic substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethylformamide.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as sodium borohydride or lithium aluminum hydride in anhydrous conditions.

Major Products Formed:

    Nucleophilic substitution: Formation of substituted pyridines.

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of alcohols.

Scientific Research Applications

2-Chloro-1-(3-fluoropyridin-2-yl)ethanone has several applications in scientific research:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.

    Material Science: It is used in the development of advanced materials with specific electronic properties.

    Biological Research: It serves as a probe in studying enzyme mechanisms and interactions.

    Industrial Applications: It is used in the synthesis of agrochemicals and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-Chloro-1-(3-fluoropyridin-2-yl)ethanone depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors involved in disease pathways. The fluorine and chlorine atoms can enhance the compound’s binding affinity and selectivity towards its molecular targets. The ethanone group can participate in hydrogen bonding and other interactions that stabilize the compound’s binding to its target .

Comparison with Similar Compounds

  • 2-Chloro-1-(5-chloro-3-fluoropyridin-2-yl)ethanone
  • 1-(2-Chloro-5-fluoropyridin-3-yl)ethanone

Comparison:

Properties

IUPAC Name

2-chloro-1-(3-fluoropyridin-2-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5ClFNO/c8-4-6(11)7-5(9)2-1-3-10-7/h1-3H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJFRCPATDRCJEI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)C(=O)CCl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5ClFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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